molecular formula C9H12N2S B2849637 2-((Cyclopropylmethyl)thio)-4-methylpyrimidine CAS No. 1862811-27-5

2-((Cyclopropylmethyl)thio)-4-methylpyrimidine

Cat. No. B2849637
CAS RN: 1862811-27-5
M. Wt: 180.27
InChI Key: HUOFJCQGZUVHPH-UHFFFAOYSA-N
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Description

The compound “2-((Cyclopropylmethyl)thio)-4-methylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in the field of medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “2-((Cyclopropylmethyl)thio)-4-methylpyrimidine” are not available, general methods for synthesizing thiophene derivatives involve heterocyclization of various substrates . Additionally, the Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The cyclopropylmethyl group is known for its exceptional stability due to the interaction of the vacant p orbital of the carbocation with filled orbitals of the π-bond between the carbon atoms .


Chemical Reactions Analysis

Again, while specific reactions involving “2-((Cyclopropylmethyl)thio)-4-methylpyrimidine” are not available, the Suzuki–Miyaura cross-coupling reaction is a common reaction involving organoboron reagents .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has shown the synthesis of various pyrimidine derivatives, including those with substitutions that may be related to the structure , demonstrating potential antimicrobial activities. For example, novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives synthesized from initial reactions with 2-methyl-cyclohexanone have been tested as antimicrobial agents, showing promising results in combating microbial infections (Hawas et al., 2012).

Antiviral Activities

The antiviral potential of pyrimidine nucleosides, including derivatives that may resemble "2-((Cyclopropylmethyl)thio)-4-methylpyrimidine," has been explored, with several compounds exhibiting high activity against herpes simplex virus type-1 (HSV-1) and varicella-zoster virus (VZV) without significant cytotoxicity. This suggests potential therapeutic applications in treating viral infections (Rahim et al., 1996).

Cytotoxic Activities and Cancer Research

Compounds structurally related to "2-((Cyclopropylmethyl)thio)-4-methylpyrimidine" have been evaluated for their cytotoxic activities, particularly in cancer research. For instance, the synthesis of novel thiopyrimidine derivatives and their evaluation against various cancer cell lines reveal the potential of these compounds in oncological therapeutics (Stolarczyk et al., 2018).

Antihypertensive and α-Blocking Agents

Thiosemicarbazides, triazoles, and Schiff bases derived from related pyrimidine compounds have shown significant antihypertensive α-blocking activity, indicating their potential use in managing hypertension and related cardiovascular conditions (Abdel-Wahab et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific application of “2-((Cyclopropylmethyl)thio)-4-methylpyrimidine”. For example, in the Suzuki–Miyaura cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Future Directions

The future directions for research on “2-((Cyclopropylmethyl)thio)-4-methylpyrimidine” would likely depend on its potential applications. Pyrimidine derivatives have been the focus of much research due to their wide range of biological activities .

properties

IUPAC Name

2-(cyclopropylmethylsulfanyl)-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-7-4-5-10-9(11-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOFJCQGZUVHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Cyclopropylmethyl)thio)-4-methylpyrimidine

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